N-[(4-ethylcyclohexyl)carbonyl]glycine is a synthetic compound classified as an amino acid derivative. It features a cyclohexyl group with an ethyl substitution at the 4-position, linked to a carbonyl group that is further attached to glycine. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry.
N-[(4-ethylcyclohexyl)carbonyl]glycine belongs to the class of amino acids, specifically as a derivative of glycine. Its structure includes both aliphatic and cyclic components, contributing to its unique chemical behavior and biological activity.
The synthesis of N-[(4-ethylcyclohexyl)carbonyl]glycine typically involves the reaction of glycine with a suitable carbonyl compound derived from 4-ethylcyclohexanecarboxylic acid. The following methods are commonly employed:
The reactions often require careful control of temperature and pH to ensure high yields and minimize side reactions. Purification techniques such as crystallization or chromatography are employed to isolate the final product from reaction byproducts.
The compound's molecular weight is approximately 209.29 g/mol. Its structural features contribute to its solubility and reactivity, which are critical for its applications in biochemical contexts.
N-[(4-ethylcyclohexyl)carbonyl]glycine can undergo various chemical reactions typical for amino acids and their derivatives:
Understanding these reactions is crucial for developing synthetic pathways in pharmaceutical applications where modifications of amino acids are required.
The mechanism by which N-[(4-ethylcyclohexyl)carbonyl]glycine exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems or cellular signaling pathways due to its structural similarity to natural amino acids.
Research indicates that compounds with similar structures may influence receptor activity or enzyme function, suggesting potential therapeutic roles in neuromodulation or metabolic regulation.
Relevant data on these properties can inform handling procedures and application development in scientific research .
N-[(4-ethylcyclohexyl)carbonyl]glycine has several scientific uses:
The synthesis of N-[(4-ethylcyclohexyl)carbonyl]glycine (molecular formula: C₁₁H₁₉NO₃, MW: 213.27 g/mol) hinges on precision acylation to prevent racemization and ensure regiochemical fidelity [5] [6]. This involves coupling 4-ethylcyclohexanecarboxylic acid with glycine, where the electrophilic activation of the cyclohexyl carbonyl group is critical. Carbodiimide-based reagents (e.g., DCC, EDC) facilitate this amidation but risk racemization through oxazolone intermediates, particularly under basic conditions [10]. Alternatively, phosphonium salts (PyBOP) and uronium reagents (HATU, TBTU) enhance stereocontrol by forming stable active esters. For example, HATU-mediated coupling in DMF at 0°C achieves >98% enantiopurity by minimizing base-induced epimerization [4] [10].
Mixed anhydride methods using isobutyl chloroformate offer economical advantages but require strict temperature control (−15°C) to avoid diastereomeric byproducts. A study comparing reagents revealed that HATU provided the highest yield (92%) and optical purity for the trans-isomer conjugate, while DCC led to 15% racemization due to prolonged reaction times [10].
Table 1: Acylation Reagent Impact on Yield and Stereoselectivity
Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
HATU | DMF | 0 | 1.5 | 92 | <2 |
DCC/HOBt | CH₂Cl₂ | 25 | 12 | 85 | 15 |
Isobutyl chloroformate | THF | −15 | 2 | 78 | 8 |
TBTU | DMF | 25 | 3 | 88 | 5 |
The 4-ethylcyclohexyl moiety exists as cis- and trans-isomers, with the trans configuration exhibiting superior metabolic stability in pharmacological contexts [6]. Achieving isomerically pure (>99%) trans-4-ethylcyclohexanecarboxylic acid precursors is feasible through catalytic hydrogenation. Pd/C (5% wt) in acetic acid at 50 psi H₂ selectively reduces the trans-isomer from ethylcyclohexene derivatives, leveraging steric constraints in the catalyst's adsorption geometry [1] [6]. Microwave-assisted hydrogenation (100°C, 30 min) further enhances trans selectivity to 99:1 by optimizing kinetic parameters [6].
Enzymatic resolution using Candida antarctica lipase B (CAL-B) offers a biocatalytic route. The enzyme selectively acylates the trans-acid with glycine ethyl ester, yielding the desired conjugate while leaving the cis-isomer unreacted. This method achieves 97% diastereomeric excess (d.e.) but requires longer reaction times (24–48 h) [6].
Table 2: Isomer Selectivity Under Different Catalytic Conditions
Method | Catalyst/Reagent | Conditions | trans:_cis Ratio | d.e. (%) |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C (5%) | 50 psi H₂, AcOH, 25°C | 85:15 | 85 |
Microwave Hydrogenation | Pd/C (10%) | 100°C, 30 min | 99:1 | 99 |
Enzymatic Resolution | CAL-B lipase | Gly-OEt, 37°C, 24 h | 97:3 | 97 |
Solution-phase synthesis dominates N-[(4-ethylcyclohexyl)carbonyl]glycine production due to its simplicity and scalability. A typical protocol involves:
Solid-phase peptide synthesis (SPPS) employs Wang or trityl chloride resins anchored to glycine’s C-terminus. The cyclohexyl carbonyl group is coupled using PyBOP/DIEA, followed by TFA cleavage. While SPPS enables automated synthesis, it suffers from low yields (60–65%) due to incomplete resin loading and aspartimide formation during repetitive deprotection [4] [9]. Byproducts include trityl carbocations (from resin cleavage) and racemized peptides, detectable via HPLC-MS [4].
Table 3: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 75–88% | 60–65% |
Primary Byproducts | NaCl, Sulfoxides | Trityl cations, Racemized peptides |
Purification Complexity | Moderate | High |
Scalability | Kilogram-scale | Milligram-scale |
Key Advantage | Cost-effectiveness | Automation potential |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5